Phényl(pyridin-2-yl)méthanol

Vue d'ensemble

Description

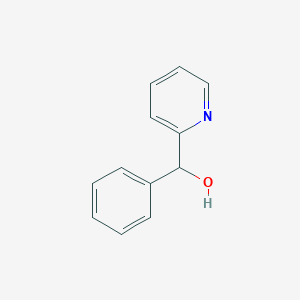

Phenyl(pyridin-2-yl)methanol is an organic compound that consists of a phenyl group attached to a pyridin-2-yl group via a methanol moiety

Applications De Recherche Scientifique

Pharmaceutical Applications

Phenyl(pyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of histamine H1 antagonists such as bepotastine besilate and carbinoxamine maleate, which are used to treat allergic conditions like rhinitis and urticaria .

Case Study: Bepotastine Besilate

- Mechanism : Bepotastine acts by blocking H1 receptors, thereby alleviating allergy symptoms.

- Synthesis : The synthesis of bepotastine utilizes phenyl(pyridin-2-yl)methanol as a chiral building block, emphasizing its role in developing effective antihistamines.

Asymmetric Synthesis Techniques

Asymmetric synthesis methods for producing optically pure derivatives of phenyl(pyridin-2-yl)methanol have been extensively researched. These methods can be categorized into three primary classes:

- Asymmetric Addition of Aryl Organometallic Reagents : This involves the reaction of organometallic compounds with heteroaromatic aldehydes to yield chiral alcohols.

- Biocatalytic Techniques : Enzymatic methods that utilize biocatalysts for the selective transformation of substrates into desired products.

- Asymmetric Catalytic Hydrogenation : This is considered the most practical approach due to its high atom economy and efficiency. Recent advancements have shown that employing specific catalytic systems can yield high enantiomeric excess (ee) values exceeding 99% .

Data Table: Asymmetric Catalytic Hydrogenation Results

| Catalyst System | Substrate Type | ee Value (%) | TON (Turnover Number) |

|---|---|---|---|

| SunPhos/Daipen-Ru(II) | Ortho-substituted phenyl | Up to 99 | 4450 |

| Chiral Ferrocene N,N,P | Various substrates | >99 | 100000 |

Agrochemical Applications

In addition to pharmaceuticals, phenyl(pyridin-2-yl)methanol is also utilized in the development of agrochemicals. Its derivatives have shown potential as herbicides and insecticides due to their ability to interact with biological systems effectively.

Case Study: Agrochemical Development

- Compound Design : Research has indicated that modifications to the phenyl(pyridin-2-yl)methanol structure can enhance bioactivity against pests while minimizing environmental impact.

Research on Structure-Activity Relationships (SAR)

The structure-activity relationship studies involving phenyl(pyridin-2-yl)methanol derivatives have provided insights into optimizing their pharmacological properties. By altering substituents on the pyridine or phenyl rings, researchers can enhance binding affinity and selectivity towards biological targets.

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with biochemical pathways

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can all impact the activity of Phenyl(pyridin-2-yl)methanol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl(pyridin-2-yl)methanol can be synthesized through several methods. One common method involves the reaction of pyridine-2-carboxaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Pyridine-2-carboxaldehyde+Phenylmagnesium bromide→Phenyl(pyridin-2-yl)methanol

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water or an aqueous acid to yield the desired product.

Industrial Production Methods: Industrial production of phenyl(pyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl(pyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form phenyl(pyridin-2-yl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of phenyl(pyridin-2-yl)methanol can yield phenyl(pyridin-2-yl)methane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in phenyl(pyridin-2-yl)methanol can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in anhydrous ether.

Major Products:

Oxidation: Phenyl(pyridin-2-yl)methanone.

Reduction: Phenyl(pyridin-2-yl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Phenyl(pyridin-2-yl)methanol can be compared with other similar compounds, such as:

Phenyl(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at the 3-position. This difference can lead to variations in reactivity and biological activity.

Phenyl(pyridin-4-yl)methanol: Pyridine ring attached at the 4-position. This compound may exhibit different chemical and biological properties compared to phenyl(pyridin-2-yl)methanol.

Phenyl(pyridin-2-yl)ethanol: Contains an ethanol moiety instead of methanol. This structural change can affect the compound’s solubility, reactivity, and interactions with biological targets.

Activité Biologique

Phenyl(pyridin-2-yl)methanol, particularly in its chiral forms (R)- and (S)-isomers, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group attached to a pyridine ring, which is further linked to a hydroxymethyl group. Its unique structure allows it to participate in various biological interactions, making it a valuable scaffold for drug development.

Phenyl(pyridin-2-yl)methanol can be synthesized through several methods, including asymmetric hydrogenation and organometallic reactions. The enantiomers, (R)-phenyl(pyridin-2-yl)methanol and (S)-phenyl(pyridin-2-yl)methanol, exhibit different biological activities due to their chirality. These compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Isomer | Synthesis Method | Yield | Enantioselectivity |

|---|---|---|---|

| (R)- | Asymmetric hydrogenation | High | >99% |

| (S)- | Organometallic addition | Moderate | Variable |

Antimicrobial Activity

Research indicates that phenyl(pyridin-2-yl)methanol derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown moderate activity against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial efficacy of phenyl(pyridin-2-yl)methanol derivatives, compounds were tested against multiple pathogens. The results indicated that certain derivatives displayed enhanced activity compared to standard antibiotics, highlighting their potential in treating resistant infections .

Enzyme Inhibition

Phenyl(pyridin-2-yl)methanol has been explored as a ligand in enzyme-substrate interactions. Its ability to form specific interactions based on its chirality enhances its utility in designing selective inhibitors for therapeutic applications. For example, the compound has shown promise in modulating the activity of ClpP, an enzyme involved in bacterial protein degradation .

Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (μM) | Activity |

|---|---|---|---|

| (R)-phenyl(pyridin-2-yl)methanol | ClpP | 15 | Moderate Inhibition |

| (S)-phenyl(pyridin-2-yl)methanol | ClpP | 25 | Lower Inhibition |

The mechanism by which phenyl(pyridin-2-yl)methanol exerts its biological effects involves multiple pathways:

- Binding Affinity : The compound's structure allows it to bind effectively to target proteins or enzymes, influencing their activity.

- Chirality Influence : The different isomers interact differently with biological targets, which is crucial for developing selective drugs.

- Electron Withdrawing Groups : Modifications on the phenyl or pyridine rings can enhance biological activity through improved binding or stability .

Future Directions

The ongoing research into phenyl(pyridin-2-yl)methanol focuses on optimizing its structure to enhance pharmacological properties. Potential areas of exploration include:

- Developing more potent derivatives with improved selectivity against specific pathogens.

- Investigating the compound's role in modulating other biological pathways beyond antimicrobial activity.

- Conducting toxicity studies to assess safety profiles for potential therapeutic applications.

Propriétés

IUPAC Name |

phenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYESUYBXKHPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311285, DTXSID50901437 | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-57-0 | |

| Record name | α-Phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14159-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of phenyl(pyridin-2-yl)methanol?

A1: Phenyl(pyridin-2-yl)methanol, also known as 2-(hydroxydiphenylmethyl)pyridine, is a chiral molecule with a central carbon atom bonded to a hydroxyl group, a phenyl group, a pyridin-2-yl group, and a hydrogen atom. Its molecular formula is C12H11NO, and its molecular weight is 185.22 g/mol []. The crystal structure reveals that the pyridine and phenyl rings are not coplanar but inclined to each other at an angle of 71.42° [].

Q2: How is phenyl(pyridin-2-yl)methanol synthesized using biocatalysts?

A2: Research shows that (S)-phenyl(pyridin-2-yl)methanol, the enantiomer with analgesic properties, can be produced with high enantiomeric excess through the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone []. Among the bacterial strains studied, Lactobacillus paracasei BD101 exhibits excellent enantioselectivity and high conversion rates for this bioreduction reaction []. This method offers a sustainable alternative to traditional chemical synthesis.

Q3: Can you explain the significance of copper(II) in transforming phenyl(pyridin-2-yl)methanone?

A3: Research indicates that copper(II) ions play a crucial role in facilitating novel transformations of phenyl(pyridin-2-yl)methanone (also referred to as 2-benzoylpyridine) under strongly basic conditions []. Depending on the specific reaction conditions, including the copper(II) source, solvents, and base used, a variety of products can be formed. These transformations often involve nucleophilic additions to the carbonyl group of phenyl(pyridin-2-yl)methanone, leading to the formation of new C-C or C-O bonds [].

Q4: Are there alternative methods to optimize the bioreduction of (S)-phenyl(pyridin-2-yl)methanol?

A4: Yes, recent research explores the application of a multi-response nonlinear programming model with an inscribed design to optimize the bioreduction conditions of (S)-phenyl(pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13 []. This approach aims to enhance the efficiency and yield of the biocatalytic process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.